4-(1H-Indol-2-yl)thiazol-2-amine
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Overview
Description
4-(1H-indol-2-yl)-1,3-thiazol-2-amine is a heterocyclic compound that features both an indole and a thiazole ring. Indole derivatives are known for their significant biological activities and are found in many natural products and pharmaceuticals. Thiazole rings are also prevalent in various bioactive molecules. The combination of these two rings in a single molecule makes 4-(1H-indol-2-yl)-1,3-thiazol-2-amine an interesting subject for research in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-indol-2-yl)-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . The thiazole ring can be introduced through a cyclization reaction involving a thiourea derivative and a haloketone .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for higher yields and purity. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, green chemistry principles, such as using less hazardous solvents and reagents, could be applied to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-(1H-indol-2-yl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using corresponding halogenating or nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
4-(1H-indol-2-yl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 4-(1H-indol-2-yl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The indole ring can interact with various receptors and enzymes, modulating their activity. The thiazole ring can also contribute to the compound’s biological activity by interacting with different molecular pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(1H-indol-3-yl)-1,3-thiazol-2-amine: Similar structure but with the indole ring substituted at the 3-position.
4-(1H-indol-2-yl)-1,3-oxazol-2-amine: Similar structure but with an oxazole ring instead of a thiazole ring.
4-(1H-indol-2-yl)-1,3-thiazol-4-amine: Similar structure but with the thiazole ring substituted at the 4-position.
Uniqueness
The unique combination of the indole and thiazole rings in 4-(1H-indol-2-yl)-1,3-thiazol-2-amine provides it with distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H9N3S |
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Molecular Weight |
215.28 g/mol |
IUPAC Name |
4-(1H-indol-2-yl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C11H9N3S/c12-11-14-10(6-15-11)9-5-7-3-1-2-4-8(7)13-9/h1-6,13H,(H2,12,14) |
InChI Key |
UYUXKCULLDZAAN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=CSC(=N3)N |
Origin of Product |
United States |
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